

using 3-(3-lodobenzoyl)-4-methylpyridine as a chemical probe

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Compound of Interest		
Compound Name:	3-(3-lodobenzoyl)-4- methylpyridine	
Cat. No.:	B1392232	Get Quote

Chemical Probe Profile: 3-(3-lodobenzoyl)-4-methylpyridine

Introduction:

3-(3-lodobenzoyl)-4-methylpyridine is a novel synthetic compound with potential applications as a chemical probe in biomedical research and drug development. Its unique structure, featuring a central pyridine ring substituted with a methyl group and an iodobenzoyl moiety, suggests the possibility of specific interactions with biological targets. The presence of an iodine atom makes it particularly suitable for techniques such as X-ray crystallography and as a potential label for imaging studies. This document provides an overview of its potential applications, synthesis, and protocols for its use as a chemical probe.

Potential Applications:

While research on **3-(3-lodobenzoyl)-4-methylpyridine** is still in its early stages, its structural features suggest several potential applications as a chemical probe:

 Enzyme Inhibition Studies: The benzoylpyridine core is a common scaffold in kinase inhibitors. This compound could be screened against a panel of kinases or other ATP-binding enzymes to identify novel inhibitors. The iodo-substituent can serve as a heavy atom for crystallographic studies to elucidate binding modes.



- Receptor Binding Assays: The pyridine and benzoyl groups can participate in various noncovalent interactions, making it a candidate for binding to specific receptor pockets.
 Radiolabeling the iodine or another position could enable its use in radioligand binding assays to determine receptor affinity and density.
- Target Identification: A photo-reactive group could be incorporated into the structure to create
 a photo-affinity probe. Upon UV irradiation, this probe would covalently bind to its target
 protein, allowing for its isolation and identification using proteomics techniques.
- Cellular Imaging: By attaching a fluorophore to the **3-(3-lodobenzoyl)-4-methylpyridine** scaffold, it could be used as a fluorescent probe to visualize its subcellular localization and interaction with target proteins in living cells.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 3-lodo-4-methylpyridine, is presented below. These properties are important for understanding its behavior in biological systems.

Property	Value	Reference
Molecular Weight	219.02 g/mol	[1]
XLogP3	1.9	[1]
Exact Mass	218.95450 Da	[1]
Topological Polar Surface Area	12.9 Ų	[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of **3-(3-lodobenzoyl)-4-methylpyridine** as a chemical probe.

Protocol 1: General Synthesis of a 3-Iodo-Pyridine Derivative

This protocol describes a general method for the iodination of a pyridine derivative, which is a key step in the synthesis of **3-(3-lodobenzoyl)-4-methylpyridine**.[2]



Materials:

- 4-Methoxypyridine (or a suitable pyridine starting material)
- 2,2,6,6-tetramethylpiperidine
- n-Butyllithium (n-BuLi) in hexanes
- Zinc chloride-TMEDA complex (ZnCl2·TMEDA)
- Iodine (I2)
- · Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium thiosulfate (Na2S2O3) solution
- Ethyl acetate (AcOEt)
- Magnesium sulfate (MgSO4), anhydrous
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) and cool the solution to 0 °C in an ice bath.
- Slowly add n-BuLi (1.5 mmol) to the stirred solution.
- After 5 minutes, add the ZnCl2·TMEDA complex (0.50 mmol) to the mixture.
- Stir the mixture for 15 minutes at 0 °C.
- Add the pyridine substrate (1.0 mmol) to the reaction mixture at a temperature between 0-10
 °C.
- Allow the reaction to stir at room temperature for 2 hours.



- In a separate flask, prepare a solution of iodine (1.5 mmol) in THF (4 mL).
- Add the iodine solution to the reaction mixture and stir overnight at room temperature.
- Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (4 mL).
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent to obtain the desired 3-iodo-pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to screen **3-(3-lodobenzoyl)-4-methylpyridine** for its ability to inhibit a specific protein kinase.

Materials:

- 3-(3-lodobenzoyl)-4-methylpyridine (test compound)
- · Purified recombinant kinase
- · Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Kinase detection reagent (e.g., ADP-Glo[™], Kinase-Glo®)
- Microplate reader

Procedure:

 Prepare a stock solution of 3-(3-lodobenzoyl)-4-methylpyridine in a suitable solvent (e.g., DMSO).



- Prepare serial dilutions of the test compound in the kinase assay buffer.
- In a 96-well or 384-well plate, add the kinase and its specific substrate peptide.
- Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).
- Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Diagram 1: General Workflow for Chemical Probe Application

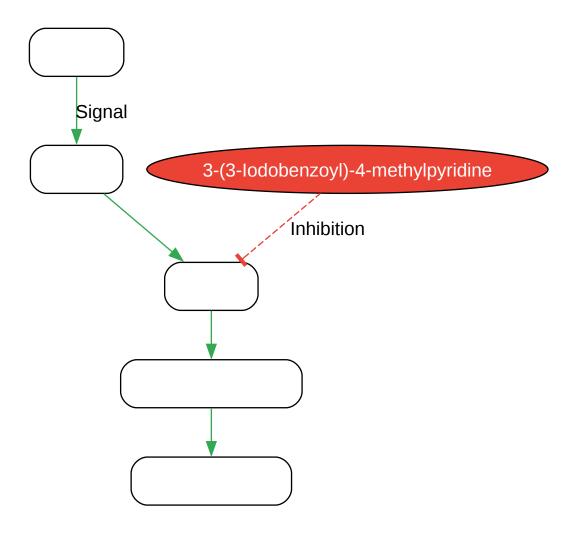


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Caption: General workflow for developing and validating a chemical probe.

Diagram 2: Hypothetical Signaling Pathway Inhibition





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Caption: Hypothetical inhibition of a kinase signaling pathway by the probe.

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